molecular formula C16H12N2O2S B3127106 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate CAS No. 338398-94-0

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate

Cat. No. B3127106
CAS RN: 338398-94-0
M. Wt: 296.3 g/mol
InChI Key: DAZQKQSJUMTKGR-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate” is a chemical compound with the molecular formula C10H7N2O2S . It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a pyridine ring . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . The specific molecular structure analysis of this compound is not found in the retrieved papers.

Scientific Research Applications

Suzuki–Miyaura Coupling Reagents

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds. It combines chemically distinct fragments under mild conditions. The compound’s stability, functional group tolerance, and ease of preparation make it an excellent choice for this purpose. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls into that category.

Anti-Cancer Agents

While not extensively studied, derivatives of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate could potentially exhibit anti-cancer properties. Researchers have explored related structures for their cytotoxic effects, and further investigations may reveal promising leads for novel anti-tumor agents .

Heterocyclic Synthesis

The thiazole moiety in this compound is part of a heterocyclic ring system. Heterocycles play a crucial role in drug development. Researchers have synthesized related pyranothiazoles with applications against obesity, hyperlipidemia, and atherosclerotic diseases . Investigating the potential of this compound in similar contexts could yield valuable insights.

properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)13-5-3-2-4-6-13)18-15(21-11)12-7-9-17-10-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZQKQSJUMTKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228203
Record name 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate

CAS RN

338398-94-0
Record name 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338398-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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